- Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase., United States, , ,
Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)
94242-51-0 structure
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
94242-51-0
C15H12F3NO3
311.25589466095
752356
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Properties
Names and Identifiers
-
- 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
- 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID
- 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester
- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
- 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester
- ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
- Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Moxifloxacin Impurity 1
- Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
- +Expand
-
- FGICMAMEHORFNK-UHFFFAOYSA-N
- 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3
- O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC
Computed Properties
- 311.07700
Experimental Properties
- 2.93040
- 48.30000
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Price
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ; 2 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 6 h, reflux
Reference
- Process for preparation of main ring of quinolone, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux
Reference
- Process for the preparation of dihydroquinolone carboxylates, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium fluoride Solvents: N-Methyl-2-pyrrolidone
Reference
- Preparation of 3-amino-2-(het)aroylacrylic acid derivatives, Germany, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Tributylamine Solvents: Toluene ; 40 °C; 1 h, 40 °C
1.2 rt
1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt
1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C
1.2 rt
1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt
1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C
Reference
- Process for preparation of quinolone main ring compounds, China, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Preparation of pyridinylquinolones as antibacterials, European Patent Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Magnesium chloride ; 10 - 25 °C
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Acetic anhydride
1.4 Solvents: Dimethyl sulfoxide
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Acetic anhydride
1.4 Solvents: Dimethyl sulfoxide
Reference
- Diethyl malonatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Acetic anhydride ; 2 h, 150 °C; 150 °C → 80 °C
1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C
1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C
1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C
1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C
Reference
- Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, China, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 5 h, 90 °C
Reference
- Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs, China, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 80 °C
Reference
- 2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitorsHuaxue Xuebao, 2014, 72(8), 906-913,
Synthetic Circuit 11
Reaction Conditions
Reference
- Product subclass 3: enol ethersScience of Synthesis, 2008, 32, 589-756,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Acetic anhydride
1.2 Solvents: Dimethyl sulfoxide
1.2 Solvents: Dimethyl sulfoxide
Reference
- Diethyl Malonatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydride
Reference
- Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activityJournal of Medicinal Chemistry, 1992, 35(1), 198-200,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol
Reference
- 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterialsJournal of Medicinal Chemistry, 1988, 31(5), 991-1001,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Reference
- Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acidsLiebigs Annalen der Chemie, 1987, (1), 29-37,
Synthetic Circuit 16
Reaction Conditions
Reference
- Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids, Federal Republic of Germany, , ,
Synthetic Circuit 17
Reaction Conditions
Reference
- 7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids, Federal Republic of Germany, , ,
Synthetic Circuit 18
Reaction Conditions
Reference
- Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents, European Patent Organization, , ,
Synthetic Circuit 19
Reaction Conditions
Reference
- Quinolinonecarboxylic acid derivatives, Japan, , ,
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester, (E)- (9CI)
- (Z)-ethyl 3-(cyclopropylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
- (dimethoxymethyl)dimethylamine
- Ethyl potassium malonate
- cyclopropanamine
- Ethyl 3-(N,N-dimethylamino)acrylate
- Propanedioic acid, 2-[[cyclopropyl(2,3,4-trifluorophenyl)amino]methylene]-, 1,3-diethyl ester
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Related Literature
-
Koushik Saha,Sundargopal Ghosh Dalton Trans., 2022,51, 2631-2640
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Ilkan Calisir,David A. Hall J. Mater. Chem. C, 2018,6, 134-146
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Zhuo Zhang,Tsz Wing Fan Nanoscale, 2017,9, 2748-2754
-
Jie Xin,Heng Zhang Dalton Trans., 2015,44, 19777-19781
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5. Front cover
-
Lingling Bi,Xiaobo Liang,Lijing Zhang,Jinlong Jiang,Tao Hu,Nannan Wu,Tengfeng Xie New J. Chem., 2022,46, 23379-23385
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Eduardo Sánchez-Lara,Beatriz Martínez-Valencia,Nidia D. Corona-Motolinia,Brenda L. Sanchez-Gaytan,María Eugenia Castro,Sylvain Bernès,Miguel A. Méndez-Rojas,Francisco J. Meléndez-Bustamante,Enrique González-Vergara New J. Chem., 2019,43, 17746-17755
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Pablo Rodríguez-González,Jorge Ruiz Encinar,J. Ignacio García Alonso,Alfredo Sanz-Medel J. Anal. At. Spectrom., 2004,19, 685-691
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Juan Carlos García-Mayorga,Haret-Codratian Rosu,Alma Berenice Jasso-Salcedo,Vladimir Alonso Escobar-Barrios RSC Adv., 2023,13, 5081-5095
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10. The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†Zoltán Kupihár,Gábor Endre,Célia Fonseca Guerra,Lajos Kovács Org. Biomol. Chem., 2017,15, 2174-2184
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